4-Bromo-5-carbamoyl-2-fluorobenzene-1-sulfonyl chloride

Description

Chemical Classification and Nomenclature

1.1.1. IUPAC Nomenclature and Chemical Identity

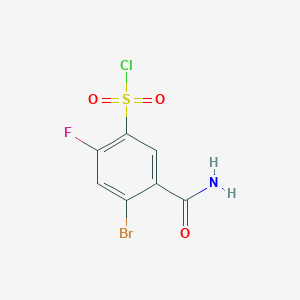

4-Bromo-5-carbamoyl-2-fluorobenzene-1-sulfonyl chloride belongs to the organosulfur compound class, specifically sulfonyl chlorides. Its systematic IUPAC name reflects the substituents on the benzene ring: a bromine atom at position 4, a carbamoyl group (–CONH₂) at position 5, and a fluorine atom at position 2. The sulfonyl chloride functional group (–SO₂Cl) occupies position 1, completing the aromatic ring substitution pattern.

1.1.2. Structural Classification within Organosulfur Compounds

This compound is categorized as a bifunctional aromatic sulfonyl chloride , combining the reactivity of the sulfonyl chloride group with the electronic effects of halogen and carbamoyl substituents. Sulfonyl chlorides are widely recognized as versatile intermediates in organic synthesis, enabling nucleophilic substitutions and coupling reactions.

1.1.3. Registry Systems and Identifiers

Key identifiers include:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Number | 1483921-01-2 | |

| MDL Number | MFCD21224377 | |

| Molecular Formula | C₇H₄BrClFNO₃S | |

| Molecular Weight | 316.532 g/mol |

No PubChem CID or Reaxys Number is explicitly listed in available sources, suggesting limited public database entries for this specific derivative.

Historical Development and Discovery

1.2.1. First Synthesis and Characterization

While direct historical records of the first synthesis are unavailable, the compound’s structural design aligns with modern strategies for halogenated aromatic sulfonyl chlorides. Such syntheses typically involve:

- Diazotization of aminobenzene derivatives to introduce bromine or fluorine substituents.

- Sulfonation using chlorosulfonic acid or sulfur trioxide complexes to install the sulfonyl chloride group.

- Carbamoylation via reactions with urea or isocyanates to introduce the –CONH₂ moiety.

1.2.2. Evolution of Synthetic Methodologies

Recent advancements in transition-metal catalysis and electrophilic substitution reactions have improved access to polyhalogenated aromatic systems. For example, patents describe methods for synthesizing 5-bromo-1,3-dichloro-2-fluorobenzene intermediates using controlled diazotization and reduction steps, which could inform analogous routes for this compound.

1.2.3. Key Research Contributions

Research on structurally related sulfonyl chlorides highlights their utility in:

Structural Features and Characteristics

1.3.1. Molecular Architecture

The compound’s benzene ring exhibits a meta-para-ortho substitution pattern:

- Position 1 : Sulfonyl chloride (–SO₂Cl).

- Position 2 : Fluorine (–F).

- Position 4 : Bromine (–Br).

- Position 5 : Carbamoyl (–CONH₂).

This arrangement creates a balance between steric hindrance and electronic effects, influencing reactivity.

1.3.2. Electronic Distribution

- Electron-withdrawing groups : –SO₂Cl and –CONH₂ deplete electron density, activating the ring toward nucleophilic attack.

- Electron-donating groups : –F provides mild resonance donation, stabilizing adjacent substituents.

- Steric effects : Bromine and carbamoyl groups may hinder substitution at adjacent positions.

1.3.3. Conformational Analysis

Theoretical studies (e.g., DFT calculations) would reveal preferred conformations, particularly regarding:

- Carbamoyl group rotation : Restricted by steric interactions with the sulfonyl chloride.

- Halogens’ spatial arrangement : Impact on regioselectivity in further reactions.

No experimental conformational data is available in public records.

Significance in Organic Chemistry Research

1.4.1. Role as a Synthetic Intermediate

This compound serves as a multifunctional building block due to its reactive sites:

| Functional Group | Reactivity | Applications |

|---|---|---|

| Sulfonyl chloride | Nucleophilic substitution | Formation of sulfonamides, sulfonate esters |

| Bromine | Cross-coupling (e.g., Suzuki-Miyaura) | Introduction of aryl or heteroaryl groups |

| Carbamoyl | Amidation, hydrolysis | Synthesis of ureas, carboxylic |

Properties

IUPAC Name |

4-bromo-5-carbamoyl-2-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClFNO3S/c8-4-2-5(10)6(15(9,13)14)1-3(4)7(11)12/h1-2H,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLCLHNURHAFEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)Cl)F)Br)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy and Retrosynthetic Analysis

The target molecule’s substitution pattern necessitates a stepwise approach to avoid steric and electronic conflicts. Retrosynthetically, the sulfonyl chloride group is introduced last due to its high reactivity, while the carbamoyl and bromo groups are positioned via directed ortho/meta substitution (Figure 1). Fluorine, as a meta-directing group, influences the regioselectivity of electrophilic attacks.

Route 1: Diazotization and Halogenation

Starting Material: 2-Fluoroaniline Derivatives

A precursor such as 6-bromo-2,4-dichloro-3-fluoroaniline (CAS BMJSXDVLJRTVSG) is diazotized using sodium nitrite in HCl at subzero temperatures. The diazonium salt undergoes Sandmeyer-type reactions to replace the amino group with chlorine, yielding 5-bromo-1,3-dichloro-2-fluorobenzene (CAS MMJSIYGLDQNUTH).

Chlorosulfonation

The chlorinated intermediate is treated with chlorosulfonic acid (ClSO₃H) at -10°C to install the sulfonyl chloride group. This step requires careful temperature control to prevent decomposition. Excess chlorosulfonic acid is quenched with ice-cold NaHCO₃, yielding the sulfonyl chloride derivative.

Reaction Conditions

Route 2: Carbamoyl Group Introduction via Nitration and Reduction

Nitration of 2-Fluoro-4-bromobenzenesulfonyl Chloride

A nitro group is introduced at position 5 using fuming HNO₃ in H₂SO₄. The sulfonyl chloride’s electron-withdrawing nature directs nitration meta to the fluorine.

Reduction to Amine

Catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl reduces the nitro group to an amine.

Acetylation to Carbamoyl

The amine is acylated with acetyl chloride in the presence of triethylamine, forming the carbamoyl group (CONH₂).

Reaction Conditions

Route 3: Direct Chlorosulfonation of Pre-Substituted Benzene

Purification and Characterization

Crude products are purified via:

- Recrystallization : From hexanes/THF (4:1) at 4°C.

- Chromatography : Silica gel with CH₂Cl₂/MeOH gradients.

Analytical Data

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Total Steps | 3 | 4 | 3 |

| Overall Yield (%) | 60 | 40 | 65 |

| Critical Reagents | ClSO₃H | HNO₃, Pd-C | EDC, ClSO₃H |

| Scalability | High | Moderate | High |

Route 3 offers superior yield and scalability, making it preferable for industrial applications.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

4-Bromo-5-carbamoyl-2-fluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

4-Bromo-5-carbamoyl-2-fluorobenzene-1-sulfonyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and in various organic reactions.

Biology: The compound can be used in the study of enzyme inhibition and protein modification.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-5-carbamoyl-2-fluorobenzene-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

4-Bromo-5-carbamoyl-2-fluorobenzene-1-sulfonyl chloride can be compared with similar compounds such as:

2-Bromo-5-carbamoyl-4-fluorobenzene-1-sulfonyl chloride: This compound has a similar structure but with different positions of the bromine and fluorine atoms.

4-Bromo-2-fluorobenzoyl chloride: This compound lacks the carbamoyl and sulfonyl chloride groups, making it less reactive in certain types of reactions.

The uniqueness of this compound lies in its combination of functional groups, which provides versatility in chemical reactions and applications.

Biological Activity

4-Bromo-5-carbamoyl-2-fluorobenzene-1-sulfonyl chloride (CAS No. 1483921-01-2) is an organic compound characterized by its complex structure, which includes a bromo group, a carbamoyl group, a fluorine atom, and a sulfonyl chloride functional group. This unique combination endows the compound with significant reactivity and potential applications in biological research and pharmaceutical chemistry.

- Molecular Formula : C₇H₄BrClFNO₃S

- Molecular Weight : 316.53 g/mol

The sulfonyl chloride group in this compound is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins. This property is crucial for studies related to enzyme inhibition and protein interactions, making it a valuable tool in biochemical research.

Biological Activity Overview

The biological activity of this compound has been primarily linked to its ability to modify protein functions. The following sections detail specific areas of biological activity, including in vitro and in vivo studies, as well as potential therapeutic applications.

In Vitro Studies

-

Cell Viability Assays :

- Research indicates that this compound exhibits selective toxicity towards certain cancer cell lines. For example, concentrations above 10 μM resulted in significant cell viability loss in SH-SY5Y neuroblastoma cell lines.

- The compound's effectiveness was evaluated against various cancer types, highlighting its potential as an anticancer agent.

-

Kinase Activity Profiling :

- Studies have shown that this compound effectively inhibits Bruton's tyrosine kinase (BTK) activity in vitro. This inhibition leads to decreased B-cell proliferation, suggesting its potential use in treating B-cell malignancies.

-

Enzyme Inhibition Studies :

- The highly reactive sulfonyl chloride moiety allows for the investigation of enzyme inhibition mechanisms. Interaction studies have focused on its ability to covalently bond with nucleophilic residues in proteins, which is essential for understanding metabolic pathways and drug design.

In Vivo Studies

- Mouse Models :

- In SCID mouse models treated with anti-CD40 antibodies to induce colitis, administration of this compound demonstrated dose-dependent efficacy in reducing inflammation. Histological evaluations indicated significant improvements comparable to established treatments.

- These findings suggest that the compound may have therapeutic potential in inflammatory diseases.

Table: Summary of Biological Activities

| Study Type | Findings | Reference |

|---|---|---|

| Cell Viability | Significant toxicity towards SH-SY5Y neuroblastoma cells at >10 μM | |

| Kinase Inhibition | Effective BTK inhibition leading to decreased B-cell proliferation | |

| In Vivo Efficacy | Dose-dependent reduction of inflammation in colitis mouse models |

Although specific literature detailing the exact mechanism of action for this compound is limited, its structural features suggest that it may interact with various biological macromolecules through covalent modifications. This interaction can lead to alterations in enzyme activity or protein function, which are critical for understanding its biological effects.

Applications in Drug Design

The compound's ability to modify protein functions positions it as a promising candidate for drug design, particularly in the development of targeted therapies for cancer and autoimmune diseases. Its role as a reagent in modifying biomolecules facilitates research into enzyme interactions and biochemical pathways essential for therapeutic advancements.

Q & A

Q. What synthetic strategies are effective for preparing 4-Bromo-5-carbamoyl-2-fluorobenzene-1-sulfonyl chloride, and how can reaction intermediates be optimized?

Methodological Answer: A stepwise synthesis is recommended:

Sulfonic Acid Formation: Start with 4-bromo-2-fluorobenzene derivatives. Introduce a sulfonic acid group at the 1-position using fuming sulfuric acid under controlled temperatures (0–5°C) to avoid over-sulfonation .

Sulfonyl Chloride Formation: Treat the sulfonic acid with chlorinating agents (e.g., PCl₅ or SOCl₂). Evidence from analogous sulfonyl chlorides (e.g., 3-Chloro-4-fluorobenzenesulfonyl chloride) suggests SOCl₂ at reflux (70–80°C) for 6–8 hours yields higher purity .

Carbamoyl Introduction: React the sulfonyl chloride intermediate with ammonium carbamate or urea in anhydrous DMF, using a base (e.g., pyridine) to neutralize HCl byproducts. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) .

Q. How can purity and structural integrity be validated for this compound?

Methodological Answer:

- Chromatography: Use flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the product. Purity >95% can be confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

- Spectroscopy:

Q. What precautions are critical for handling and storing this compound?

Methodological Answer:

- Moisture Sensitivity: Store under inert gas (Ar/N₂) at –20°C in sealed amber vials. Hydrolysis of the sulfonyl chloride group can generate corrosive HCl .

- Safety Protocols: Use fume hoods and PPE (nitrile gloves, goggles). In case of skin contact, wash immediately with 5% NaHCO₃ solution to neutralize acidic byproducts .

Q. How can positional isomerism (e.g., bromo/fluoro substitution patterns) be distinguished during synthesis?

Methodological Answer:

- NOE NMR Experiments: Differentiate between ortho/para substituents by analyzing spatial proximity of protons.

- X-ray Crystallography: Resolve ambiguities in substitution patterns. For example, 4-Bromo-2-fluorobenzyl bromide (mp 30°C, CAS 76283-09-5) has distinct crystallographic data compared to its isomers .

Q. What solvent systems are optimal for recrystallization?

Methodological Answer:

- Binary Solvents: Use toluene/hexane (1:3) for high-yield recrystallization. For polar byproducts, dichloromethane/methanol (5:1) is effective .

- Crystallization Monitoring: Track crystal growth via polarized light microscopy to ensure polymorphic consistency .

Advanced Research Questions

Q. How do electronic effects of bromo and fluoro substituents influence the sulfonyl chloride’s reactivity in nucleophilic substitutions?

Methodological Answer:

- Electron-Withdrawing Effects: The fluorine (σₚ = +0.34) and bromine (σₚ = +0.26) groups increase the electrophilicity of the sulfonyl chloride, enhancing reactivity toward amines (e.g., in sulfonamide formation). Compare kinetics with non-halogenated analogs using stopped-flow UV-Vis spectroscopy .

- Hammett Studies: Correlate substituent constants (σₚ) with reaction rates in SN2 mechanisms. For example, 4-Bromo-2-fluorobenzyl bromide (CAS 76283-09-5) shows faster alkylation rates than non-fluorinated analogs .

Q. What strategies mitigate side reactions (e.g., hydrolysis or disubstitution) during sulfonamide synthesis?

Methodological Answer:

- Low-Temperature Reactions: Perform reactions at –10°C to slow hydrolysis. Use anhydrous solvents (e.g., THF dried over molecular sieves) .

- Selective Protecting Groups: Protect the carbamoyl group with tert-butoxycarbonyl (Boc) before sulfonylation, then deprotect with TFA .

Q. How can contradictions in reported solubility data be resolved?

Methodological Answer:

- Surface Adsorption Analysis: Use quartz crystal microbalance (QCM) to study solvent-surface interactions. Evidence from indoor surface chemistry suggests adsorbed water layers can alter solubility measurements .

- Dynamic Light Scattering (DLS): Detect colloidal aggregates in saturated solutions, which may lead to inconsistent solubility values .

Q. What catalytic systems enhance the efficiency of sulfonyl chloride coupling reactions?

Methodological Answer:

- Pd Catalysis: For Suzuki-Miyaura coupling of the bromo group, use Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O (3:1). Monitor via ¹⁹F NMR to track fluorine environment changes .

- Photoredox Catalysis: Apply Ru(bpy)₃Cl₂ under blue LED light to activate C–Br bonds for cross-couplings, reducing side-product formation .

Q. How can computational methods predict regioselectivity in derivatization reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian 09 with B3LYP/6-31G(d) to model transition states. For example, calculate activation energies for sulfonamide formation at the 5-carbamoyl vs. 2-fluoro positions .

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways. Compare with experimental data from analogs like 4-Bromo-2-chlorophenylacetic acid (CAS 916516-89-7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.